Product packaging for 5-Bromo-4-(methoxymethyl)thiazole(Cat. No.:)

5-Bromo-4-(methoxymethyl)thiazole

Cat. No.: B13921139
M. Wt: 208.08 g/mol
InChI Key: AODVFRMQPMBOBH-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Scaffolds in Modern Chemical Research

Thiazoles, five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, represent a privileged scaffold in medicinal chemistry and materials science. nih.govbohrium.comnih.gov The thiazole ring is a fundamental component of numerous natural products, including vitamin B1 (thiamine), and is present in a multitude of synthetic compounds with diverse pharmacological activities. nih.govspast.org Its unique structural and electronic properties, such as its aromaticity and ability to participate in hydrogen bonding, contribute to its widespread utility. researchgate.net

The versatility of the thiazole nucleus is demonstrated by its incorporation into various therapeutic agents, including antimicrobial, antiviral, antifungal, and anticancer drugs. bohrium.comresearchgate.net For instance, thiazole derivatives are key components in drugs like the antiretroviral ritonavir (B1064) and the antifungal agent abafungin. nih.gov The ability of the thiazole scaffold to serve as a bioisostere for other functional groups and its capacity for diverse functionalization make it an attractive target for synthetic chemists. nih.govneliti.com

Overview of Halogenated Thiazole Derivatives as Synthetic Intermediates

The introduction of halogen atoms onto the thiazole ring significantly enhances its synthetic utility, creating versatile building blocks for the construction of more complex molecular architectures. researchgate.netnih.gov Halogenated thiazoles serve as key precursors in a variety of cross-coupling reactions, including Suzuki, Stille, and Heck reactions, allowing for the introduction of diverse substituents at specific positions on the thiazole core.

The presence of a halogen, such as bromine, at a defined position on the thiazole ring provides a reactive handle for further chemical transformations. researchgate.net This strategic functionalization is crucial for the development of new pharmaceuticals and materials. For example, brominated thiazoles can be converted into organometallic reagents or undergo nucleophilic substitution reactions, expanding the range of accessible derivatives. researchgate.net The strategic placement of halogens allows for regioselective synthesis, a critical aspect of modern organic chemistry. acs.org

Contextualizing 5-Bromo-4-(methoxymethyl)thiazole within Thiazole Chemistry

This compound is a specific halogenated thiazole derivative that holds considerable potential as a synthetic intermediate. Its structure features a bromine atom at the 5-position, a methoxymethyl group at the 4-position, and the characteristic thiazole ring. The bromine atom provides a site for a variety of chemical modifications, while the methoxymethyl group can influence the compound's solubility and steric properties, and may also be a site for further synthetic elaboration.

This particular arrangement of substituents makes this compound a valuable building block for the synthesis of targeted molecules in drug discovery and materials science. The strategic placement of the bromo and methoxymethyl groups allows for precise control over subsequent synthetic steps, enabling the construction of complex molecules with desired properties.

Chemical Profile of this compound

PropertyValue
IUPAC Name 5-bromo-4-(methoxymethyl)-1,3-thiazole
Molecular Formula C5H6BrNOS
Molecular Weight 208.08 g/mol
CAS Number Not available

This table presents the fundamental chemical properties of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrNOS B13921139 5-Bromo-4-(methoxymethyl)thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6BrNOS

Molecular Weight

208.08 g/mol

IUPAC Name

5-bromo-4-(methoxymethyl)-1,3-thiazole

InChI

InChI=1S/C5H6BrNOS/c1-8-2-4-5(6)9-3-7-4/h3H,2H2,1H3

InChI Key

AODVFRMQPMBOBH-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(SC=N1)Br

Origin of Product

United States

Reactivity and Reaction Mechanisms of 5 Bromo 4 Methoxymethyl Thiazole

Reactivity of the Bromo Substituent at Position 5

The bromine atom at the C5 position of the thiazole (B1198619) ring is the primary site for reactions that form new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the electron-withdrawing nature of the thiazole ring, which facilitates several important classes of reactions.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Thiazole Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the thiazole core. nih.govlibretexts.orgquora.comresearchgate.net In this two-step process, a nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent loss of the bromide ion restores the aromaticity of the thiazole ring, resulting in the substitution product. libretexts.org The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the anionic intermediate. libretexts.org For 5-Bromo-4-(methoxymethyl)thiazole, the thiazole ring itself acts as an electron-withdrawing moiety, activating the bromo substituent for nucleophilic attack. analis.com.my Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. nih.gov

The general mechanism for the SNAr reaction is as follows:

Addition of the nucleophile: The nucleophile adds to the carbon atom attached to the bromine, breaking the aromaticity of the thiazole ring and forming a resonance-stabilized anionic intermediate. youtube.com

Elimination of the leaving group: The bromide ion is expelled, and the aromaticity of the thiazole ring is restored. youtube.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to modify halogenated heterocycles like this compound. nih.govresearchgate.net

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent, typically a boronic acid or ester, with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgnih.gov The catalytic cycle of the Suzuki reaction generally involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Reaction Reactants Catalyst/Base Product
Suzuki CouplingThis compound, Arylboronic acidPd(PPh₃)₄, Na₂CO₃5-Aryl-4-(methoxymethyl)thiazole

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.org The reaction can often be carried out under mild, and even aqueous, conditions. wikipedia.orgpitt.edu The proposed mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex formed after oxidative addition of the bromo-thiazole. wikipedia.org

Reaction Reactants Catalyst/Base Product
Sonogashira CouplingThis compound, Terminal alkynePd(PPh₃)₂Cl₂/CuI, Et₃N5-Alkynyl-4-(methoxymethyl)thiazole

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org The catalytic cycle involves the oxidative addition of the bromo-thiazole to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Reaction Reactants Catalyst/Base Product
Heck ReactionThis compound, AlkenePd(OAc)₂, PPh₃, Et₃N5-Alkenyl-4-(methoxymethyl)thiazole

Lithiation and Transmetallation Pathways at the Bromo Site

Halogen-metal exchange, particularly lithiation, provides an alternative route to functionalize the C5 position of the thiazole ring. Treatment of this compound with a strong organolithium reagent, such as n-butyllithium, at low temperatures can lead to the formation of the corresponding 5-lithiothiazole derivative. researchgate.net This highly reactive intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

Furthermore, the lithiated thiazole can undergo transmetalation with other metal salts to generate different organometallic reagents, expanding its synthetic utility. For instance, reaction with zinc chloride or tributyltin chloride would yield the corresponding organozinc or organostannane reagents, respectively. These can then participate in other types of cross-coupling reactions, such as Negishi or Stille coupling. researchgate.net

Reactivity of the Methoxymethyl Group at Position 4

The methoxymethyl group at the C4 position offers additional opportunities for chemical modification, primarily through ether cleavage or reactions involving the adjacent methylene (B1212753) protons.

Ether Cleavage and Functional Group Interconversion Strategies

The methoxymethyl ether can be cleaved under various conditions to reveal a hydroxymethyl group. organic-chemistry.org This transformation is valuable as it allows for further functionalization of the resulting primary alcohol. Common reagents for ether cleavage include strong acids like hydrogen bromide or boron tribromide. organic-chemistry.org More selective methods may also be employed to avoid undesired reactions elsewhere in the molecule. nih.govorganic-chemistry.org Once the hydroxymethyl group is unmasked, it can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups through standard organic transformations.

Reactions Involving the Alpha-Protons to the Methoxymethyl Ether

The methylene protons alpha to the ether oxygen are acidic and can be removed by a strong base to form a carbanion. This nucleophilic carbon can then react with various electrophiles, allowing for the elongation or modification of the side chain at the C4 position. For example, the carbanion could be alkylated with an alkyl halide or reacted with a carbonyl compound in an aldol-type reaction. These reactions provide a pathway to more complex structures built upon the 4-(methoxymethyl)thiazole (B15251082) scaffold. researchgate.netmdpi.com

Electrophilic and Nucleophilic Character of the Thiazole Ring System

The thiazole ring, a key structural motif in many biologically active compounds, possesses a unique electronic character that dictates its reactivity. The presence of both a sulfur and a nitrogen atom in the five-membered ring leads to a complex interplay of electron-donating and electron-withdrawing effects, influencing its susceptibility to attack by both electrophiles and nucleophiles.

Preferential Sites for Electrophilic Aromatic Substitution (e.g., C5, C4)

The thiazole ring is generally considered to be an electron-deficient aromatic system, which makes electrophilic aromatic substitution reactions less favorable than in electron-rich systems like benzene (B151609). However, substitution can occur under specific conditions, and the position of attack is highly dependent on the nature of the substituents already present on the ring.

In unsubstituted thiazole, the C5 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. This is due to the resonance stabilization of the intermediate carbocation. The order of reactivity for electrophilic substitution in unsubstituted thiazole is generally C5 > C4 > C2.

For This compound , the C5 position is already occupied by a bromine atom. Bromine is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho-, para-director in electrophilic aromatic substitution on benzene rings due to its electron-donating resonance effect. In the context of the thiazole ring, the presence of the bromo group at C5 and the methoxymethyl group at C4 significantly deactivates the ring towards further electrophilic attack. Research on the bromination of 4-(4-halophenyl)-2-methylthiazoles has shown that the C5-proton is highly reactive and readily undergoes electrophilic substitution with N-bromosuccinimide (NBS) nih.gov. This highlights the intrinsic reactivity of the C5 position in thiazole rings. In the case of this compound, any further electrophilic substitution, if forced, would likely occur at the least deactivated available position, which is typically the C2 position, assuming it is unsubstituted.

Table 1: General Reactivity of Thiazole Positions in Electrophilic Aromatic Substitution

PositionRelative Reactivity (Unsubstituted Thiazole)Influence of Substituents in this compound
C2 Least reactivePotentially the most likely site for further substitution if C4 and C5 are blocked and deactivated.
C4 Moderately reactiveDeactivated by the adjacent electron-withdrawing bromo group and the methoxymethyl group.
C5 Most reactiveBlocked by a bromine atom; the ring is deactivated towards further substitution. nih.gov

Deprotonation and Anion Formation at Specific Ring Positions (e.g., C2)

The hydrogen atom at the C2 position of the thiazole ring is the most acidic proton due to the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms. This facilitates deprotonation by a strong base to form a stable C2-anion. This anion is a powerful nucleophile and can be used in various carbon-carbon bond-forming reactions.

In This compound , the C2-proton (if present) would be the most likely site for deprotonation. The electron-withdrawing bromo group at C5 would further enhance the acidity of the C2-proton, making anion formation at this position even more favorable. This C2-lithiated or C2-magnesiated species can then react with a variety of electrophiles. The formation of an enamine intermediate through deprotonation has been proposed in the synthesis of 2,5-disubstituted thiazoles, highlighting the feasibility of deprotonation in substituted thiazole systems acs.org.

N-Alkylation and Thiazolium Cation Formation

The nitrogen atom at position 3 of the thiazole ring possesses a lone pair of electrons and is nucleophilic, making it susceptible to alkylation by electrophiles such as alkyl halides. This reaction leads to the formation of a quaternary ammonium (B1175870) salt known as a thiazolium cation.

For This compound , N-alkylation would proceed by the attack of the nitrogen lone pair on an alkylating agent. The resulting thiazolium salt is a positively charged species where the aromaticity of the thiazole ring is retained. The substituents at C4 and C5 can influence the rate of this reaction by modifying the electron density on the nitrogen atom. Electron-withdrawing groups, such as the bromo group, can decrease the nucleophilicity of the nitrogen, potentially slowing down the rate of N-alkylation compared to an unsubstituted thiazole. A study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole demonstrated the formation of two different regioisomers, which suggests that similar complexities could arise in substituted thiazole systems depending on the reaction conditions and the nature of the substituents mdpi.com. The formation of 2,5-disubstituted thiazolium salts has also been reported, indicating that even with substitution on the ring, N-alkylation is a viable reaction pathway acs.org.

Mechanistic Studies of Key Transformations Involving this compound

While specific mechanistic studies detailing the transformations of This compound are not extensively documented in the available literature, the general reaction mechanisms for thiazoles can be inferred.

A plausible mechanism for the synthesis of substituted thiazoles often involves the Hantzsch thiazole synthesis. However, for understanding the reactivity of a pre-formed thiazole like this compound, we can look at related transformations.

For instance, the mechanism of bromination at the C5 position of a thiazole ring typically follows a standard electrophilic aromatic substitution pathway. This involves the attack of the electron-rich C5 position on an electrophilic bromine source, such as Br₂ or NBS, to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of the C5-hydrogen by a base regenerates the aromatic thiazole ring, now substituted with bromine at the C5 position nih.gov.

A proposed mechanism for the formation of 2,5-disubstituted thiazolium salts from N-substituted α-amino acids involves several key steps that shed light on thiazole reactivity. The process begins with the activation of a carboxylic acid with thionyl chloride (SOCl₂) to form an acid chloride. This is followed by β-elimination and deprotonation, assisted by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to create an enamine intermediate. This intermediate then reacts with another equivalent of SOCl₂. Subsequent cyclization and deoxygenation lead to the final 2,5-disubstituted thiazolium salt acs.org. Although this is a synthetic route to a thiazole derivative rather than a reaction of one, the deprotonation and cyclization steps are mechanistically relevant to understanding the intrinsic reactivity of the thiazole scaffold.

Advanced Spectroscopic and Structural Elucidation Methodologies

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of information that, when combined, allow for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Bromo-4-(methoxymethyl)thiazole, one would expect to observe three distinct signals: a singlet for the proton on the thiazole (B1198619) ring (H-2), a singlet for the methylene (B1212753) protons (-CH₂-), and a singlet for the methyl protons of the methoxy (B1213986) group (-OCH₃). The predicted chemical shifts (δ) are influenced by the surrounding functional groups. The thiazole proton is expected to be the most downfield due to the electronegativity of the adjacent nitrogen and sulfur atoms.

¹³C NMR: This technique identifies all unique carbon atoms in the molecule. For this compound, five distinct signals are predicted. The chemical shifts would correspond to the three carbons of the thiazole ring and the two carbons of the methoxymethyl substituent. The carbon atom bonded to the bromine (C-5) would be significantly influenced by the halogen's electronic effects.

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to confirm the assignments made from 1D spectra. For instance, an HMBC experiment would show correlations between the methylene protons and the C-4 and C-5 carbons of the thiazole ring, as well as the methoxy carbon, confirming the connectivity of the methoxymethyl group.

Predicted NMR Data for this compound

Predicted data is based on standard chemical shift values and analysis of similar structures. Actual experimental values may vary.

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-28.5 - 9.0Singlet1HThiazole ring proton
H-64.5 - 4.8Singlet2H-CH₂- (methoxymethyl)
H-73.3 - 3.6Singlet3H-OCH₃ (methoxy)
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
C-2150 - 155Thiazole ring carbon
C-4145 - 150Thiazole ring carbon
C-5110 - 115Thiazole ring carbon (C-Br)
C-665 - 70-CH₂- (methoxymethyl)
C-758 - 62-OCH₃ (methoxy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound would be expected to show characteristic absorption bands corresponding to its constituent parts. mdpi.com

Key expected vibrational frequencies include C-H stretching from the methyl and methylene groups, C-O-C stretching of the ether linkage, and various stretching and bending modes associated with the C=N and C-S bonds within the aromatic thiazole ring. mdpi.comsigmaaldrich.com The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers.

Predicted IR Absorption Bands for this compound

Data is based on characteristic frequencies for known functional groups.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
C-H Stretch (sp³)-CH₃, -CH₂-2850 - 3000
C-H Stretch (sp²)Thiazole C-H3050 - 3150
C=N StretchThiazole Ring1500 - 1600
C-O-C StretchEther1050 - 1150
C-Br StretchBromo-alkane500 - 600

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₅H₆BrNOS), high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, confirming the molecular formula. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (e.g., [M]⁺ and [M+2]⁺).

Predicted Mass Spectrometry Data for this compound

Calculated based on the molecular formula C₅H₆BrNOS.

PropertyValue
Molecular FormulaC₅H₆BrNOS
Molecular Weight ( g/mol )208.08
Exact Mass (for ⁷⁹Br)206.93535
Exact Mass (for ⁸¹Br)208.93328
Predicted Fragment Ion Formula Notes
[M-CH₃O]⁺C₄H₃BrNS⁺Loss of a methoxy radical
[M-Br]⁺C₅H₆NOS⁺Loss of a bromine radical

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound would first need to be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

While no published crystal structure for this compound exists, the data obtained from such an experiment would be presented in a standardized format, as illustrated by the example data for the related compound 2,4-Diacetyl-5-bromothiazole. This includes the crystal system, space group, and unit cell dimensions, which define the crystal's geometry.

Example Crystal Data and Structure Refinement Details for a Related Bromothiazole

This data is for 2,4-Diacetyl-5-bromothiazole and is provided for illustrative purposes only.

ParameterValue
Empirical formulaC₇H₅BrO₂S
Crystal systemTriclinic
Space groupP-1
a (Å)4.040 (2)
b (Å)8.254 (5)
c (Å)13.208 (8)
α (°)96.191 (17)
β (°)93.865 (16)
γ (°)94.067 (11)
Volume (ų)433.9 (4)
Z2

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

For this compound, this analysis would reveal the nature and extent of non-covalent interactions, such as:

Hydrogen Bonds: Weak C-H···O or C-H···N interactions may be present, linking adjacent molecules.

Halogen Bonds: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on neighboring molecules.

π-π Stacking: Interactions between the aromatic thiazole rings of adjacent molecules.

Energy Framework Calculations for Supramolecular Architecture

Energy framework calculations are computational tools used to visualize and quantify the intermolecular interactions within a crystal lattice. These calculations help in understanding the stability and packing of molecules in a solid state, which is fundamental to materials science and drug design.

While no specific energy framework calculations have been published for this compound, the principles can be illustrated by examining related structures. For instance, a study on the crystal structure of 5-bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine revealed that molecules are linked by intermolecular hydrogen bonds, forming dimers. nih.gov These dimers are further connected into infinite tapes, demonstrating a complex supramolecular architecture. nih.gov

Table 1: Representative Intermolecular Interactions in Thiazole Derivatives

Interaction TypeContributing Atoms/GroupsSignificance in Supramolecular Assembly
Hydrogen BondingN-H···N, N-H···OFormation of dimers and extended networks nih.gov
Halogen BondingC-Br···N/ODirectional interactions influencing crystal packing
π-π StackingThiazole ringsStabilization of layered structures
van der Waals ForcesMethoxymethyl groupContribution to overall crystal density and stability

Note: This table is illustrative and based on interactions observed in similar compounds.

Advanced Spectroscopic Approaches for Deeper Insights

Beyond basic characterization, advanced spectroscopic techniques offer a more nuanced understanding of molecular structure and isomerism.

Raman Spectroscopy Applications

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectroscopy to assign vibrational modes accurately. nih.gov Such a combined approach for this compound would enable a thorough characterization of its vibrational properties.

Advanced Mass Spectrometry Techniques for Isomeric Distinction

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. Advanced techniques, particularly those involving tandem mass spectrometry (MS/MS), are crucial for distinguishing between isomers, which have the same molecular formula but different structural arrangements.

The differentiation of isomeric brominated thiazoles can be achieved by analyzing their fragmentation patterns upon collision-induced dissociation (CID). nih.gov The position of the bromine atom and other substituents on the thiazole ring will influence the stability of the resulting fragment ions, leading to unique mass spectra for each isomer.

For example, the fragmentation of a related compound, 2,4-disubstituted-1,3-thiazole, has been shown to produce characteristic fragment ions that can elucidate the structure. nih.gov In the case of this compound and its potential isomers, such as 4-Bromo-5-(methoxymethyl)thiazole, high-resolution mass spectrometry (HRMS) coupled with MS/MS would be the method of choice. This approach allows for the precise mass measurement of both the parent ion and its fragments, facilitating the confident identification of the compound and its distinction from any isomeric impurities. nih.gov

Table 2: Potential Mass Spectrometric Fragments for Isomeric Distinction

IsomerPotential Key Fragment (m/z)Fragmentation Pathway
This compound[M - CH₂O]+Loss of formaldehyde (B43269) from the methoxymethyl group
This compound[M - Br]+Loss of the bromine radical
4-Bromo-5-(methoxymethyl)thiazole[M - CH₂O]+Loss of formaldehyde from the methoxymethyl group
4-Bromo-5-(methoxymethyl)thiazole[M - Br]+Loss of the bromine radical

Note: The relative intensities of these and other fragments would be critical for distinguishing between the isomers. This table is predictive.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules at the electronic level.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. For 5-bromo-4-(methoxymethyl)thiazole, DFT calculations can provide insights into the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity.

The electronic structure is heavily influenced by the substituents on the thiazole (B1198619) ring. The bromine atom at the 5-position is an electron-withdrawing group due to its electronegativity, which will polarize the electron density of the thiazole ring. The methoxymethyl group at the 4-position, with its oxygen atom and methyl group, can act as a weak electron-donating group through resonance and hyperconjugation. The interplay of these electronic effects will shape the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In related thiazole systems, the HOMO is often distributed over the thiazole ring and any electron-donating substituents, while the LUMO is typically located on the thiazole ring and influenced by electron-withdrawing groups. mdpi.comukm.my For this compound, the HOMO is expected to have significant contributions from the thiazole ring and the methoxymethyl group, while the LUMO will likely be centered on the thiazole ring, with a notable contribution from the C-Br bond. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nbu.edu.sa

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Thiazoles (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-Amino-5-methyl-1,3,4-thiadiazole-6.8-1.25.6
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole-7.2-1.75.5
4-(4'-Bromophenyl)-2-mercaptothiazole-6.1-2.53.6

Note: This table presents illustrative data from related compounds to demonstrate general trends. Actual values for this compound would require specific calculations.

Conceptual DFT (CDFT) provides a framework for quantifying chemical reactivity through various descriptors. mdpi.com These descriptors offer a more nuanced understanding of how a molecule will interact with other chemical species.

Global reactivity descriptors for this compound can be estimated based on the energies of the FMOs. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

The presence of the electronegative bromine atom is expected to give this compound a moderate to high electrophilicity.

Local reactivity descriptors, such as the Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic and electrophilic attack. For this compound, the carbon atom attached to the bromine (C5) is a likely site for nucleophilic attack, while the nitrogen and sulfur atoms in the thiazole ring could be susceptible to electrophilic attack.

Table 2: Representative Conceptual DFT Descriptors for Substituted Thiazoles (Illustrative)

CompoundElectronegativity (χ) (eV)Chemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)
Thiazole4.32.93.2
5-Nitrothiazole5.52.56.1
2-Aminothiazole3.82.72.7

Note: This table presents illustrative data from related compounds to demonstrate general trends. Actual values for this compound would require specific calculations.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation offer a way to explore the dynamic behavior and macroscopic properties of molecules.

The methoxymethyl group in this compound introduces conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule by exploring the rotation around single bonds. The key rotatable bond is the C4-CH₂ bond.

Energy minimization calculations, typically performed using molecular mechanics or DFT methods, can determine the relative energies of different conformers. The most stable conformer will be the one with the lowest energy, and this is the geometry the molecule is most likely to adopt. For the methoxymethyl group, staggered conformations are generally more stable than eclipsed ones due to reduced steric hindrance. The orientation of the methoxy (B1213986) group relative to the thiazole ring will also be influenced by subtle electronic interactions.

Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing the molecule.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using DFT. The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electronic environment created by the bromine and methoxymethyl substituents. For instance, the proton on the thiazole ring (H2) would likely show a characteristic chemical shift. The synthesis and NMR characterization of the full family of bromothiazoles provide a basis for such predictions. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of bonds can be computed. These can be compared with experimental IR spectra to confirm the presence of specific functional groups. For this compound, characteristic peaks would be expected for the C-Br stretch, the C-O-C stretches of the methoxymethyl group, and the various vibrations of the thiazole ring.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

ParameterPredicted Value
¹H NMR Chemical Shift (H2)8.5 - 9.0 ppm
¹³C NMR Chemical Shift (C5)110 - 120 ppm
IR Frequency (C-Br stretch)500 - 600 cm⁻¹

Note: These are estimated values based on data for similar compounds and general spectroscopic principles. Actual experimental values may vary.

The thiazole ring in this compound is an aromatic heterocycle. Aromaticity can be quantified using computational methods such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These analyses would likely confirm the aromatic character of the thiazole ring, which contributes to the molecule's stability.

The planar, aromatic nature of the thiazole ring allows it to participate in π-π stacking interactions with other aromatic systems. rsc.org These non-covalent interactions are important in crystal engineering and in the binding of molecules to biological targets. Computational studies can model these interactions and calculate their strength, providing insight into the supramolecular chemistry of this compound. The electron-deficient nature of the brominated thiazole ring might favor interactions with electron-rich aromatic systems.

Applications of 5 Bromo 4 Methoxymethyl Thiazole in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups on the 5-Bromo-4-(methoxymethyl)thiazole scaffold allows chemists to employ it in a variety of synthetic transformations. The bromine atom at the 5-position serves as a key reactive handle, enabling its participation in numerous cross-coupling and substitution reactions, while the thiazole (B1198619) ring itself provides a stable and electronically significant core.

The synthesis of molecules containing multiple thiazole units (di-, tri-, and tetrathiazoles) relies on the stepwise connection of thiazole monomers. Bromo-thiazole derivatives are fundamental precursors in this process. For instance, research into new series of thiazole derivatives has demonstrated that bromo-thiazole compounds can be reacted with other heterocyclic amines to construct larger, multi-thiazole systems. nih.gov The bromine atom allows for coupling reactions that link individual thiazole rings together, forming extended π-conjugated systems with applications in medicinal chemistry and materials science. nih.gov

This compound is an exemplary intermediate for producing a wide array of functionalized thiazole derivatives. The thiazole nucleus is a common substructure in many biologically active compounds and is a significant point of interest in medicinal chemistry. iau.ir The bromine atom can be readily substituted or used as a directing group to introduce new functionalities onto the thiazole ring.

Classic synthetic methods like the Hantzsch process provide a route to simple thiazoles, but modern multi-component reactions involving bromo-ketones (a related class of precursors) allow for the efficient, one-pot synthesis of highly functionalized thiazoles under neutral conditions. iau.ir Furthermore, bromo-thiazole intermediates are crucial in the synthesis of complex molecules like thiazole-based stilbene (B7821643) analogs, which have been investigated as potential DNA topoisomerase IB inhibitors. nih.gov In these syntheses, the bromine at the 5-position is introduced via electrophilic substitution, and the resulting bromo-thiazole is then carried through subsequent reactions to build the final target molecule. nih.gov

Table 1: Examples of Reactions Utilizing Bromo-Thiazole Intermediates

Starting Material TypeReaction TypeReactantsProduct ClassReference
α-Bromo ketoneThree-component reactionTetramethylguanidine, Benzoyl isothiocyanateFunctionalized thiazoles iau.ir
2-bromo-1-(thiazol-5-yl)ethan-1-oneNucleophilic substitutionHeterocyclic amines (e.g., 2-aminothiazole)Di- and trithiazole moieties nih.gov
2-methylthiazole derivativeElectrophilic BrominationN-Bromosuccinimide (NBS)5-bromo-thiazole intermediate nih.gov
5-bromo-thiazole intermediateWittig–Horner reactionPhosphonate ylidesThiazole-based stilbene analogs nih.gov

The reactivity of the bromo-thiazole core is instrumental in the construction of fused heterocyclic systems, where the thiazole ring is merged with another ring system. These fused architectures often possess unique electronic and photophysical properties. A prominent example is the synthesis of thiazolo[5,4-d]thiazoles, a class of rigid, coplanar molecules with a high degree of π-conjugation and oxidative stability. mdpi.com These are valuable in the field of organic electronics. mdpi.com

In other examples, the reaction of a bromo-thiazole derivative, specifically 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, with 2-aminothiophenol (B119425) leads to the formation of a 5-(4H-Benzo[b] iau.irnih.govthiazin-3-yl)thiazole derivative. nih.gov This reaction constructs a fused benzothiazine ring system directly onto the thiazole core, showcasing the utility of bromo-thiazoles in creating complex, multi-ring architectures. nih.gov

Contributions to Ligand Design for Catalytic Systems

The thiazole ring is a recognized structural motif in the design of ligands for various biological and chemical systems. Aminothiazoles, for example, are known to act as ligands for estrogen receptors and as a class of adenosine (B11128) receptor antagonists. iau.ir The synthesis of these and other complex ligands often proceeds through intermediates where a reactive handle, such as a bromine atom, is required for further chemical modification.

Furthermore, specific derivatives of fused thiazole systems, such as certain thiazolo[5,4-d]thiazoles, have been identified as interesting ligands for the formation of metal complexes. mdpi.com this compound provides a direct synthetic pathway to such structures, where the bromine can be replaced through cross-coupling reactions to attach coordinating moieties, or the entire substituted thiazole ring can be incorporated as a key component of a larger ligand framework.

Development of Novel Materials through Derivatization (e.g., polymers, dyes)

The derivatization of this compound and related structures has led to the development of advanced materials with tailored properties for applications in electronics and photonics.

Thiazolo[5,4-d]thiazoles, which can be synthesized from bromo-thiazole precursors, are particularly noteworthy. mdpi.com They have been incorporated as central acceptor units in D–π–A (Donor-π-Acceptor) type molecules used as host materials in electroluminescent devices, emitting in the yellow-green part of the spectrum. rsc.org A series of novel organic dyes based on the thiazolo[5,4-d]thiazole (B1587360) moiety have also been designed and synthesized for use in quasi-solid-state dye-sensitized solar cells (DSSCs). researchgate.net

In the realm of polymers, a thiazolo[5,4-d]thiazole functionalized covalent triazine framework (CTF) has been developed for photocatalysis. rsc.org This material, synthesized from a thiazolo[5,4-d]thiazole-containing aldehyde monomer, demonstrated superior performance in photocatalytic hydrogen production and dye degradation compared to a similar polymer lacking the thiazole unit. rsc.org This highlights the critical role of the thiazole-based structure in enhancing the photophysical properties of the final material. Additionally, bromo-containing compounds have been used to create novel cellulosic dyes for textiles, indicating the broader utility of bromine-functionalized heterocycles in the dye industry. researchgate.net

Table 2: Materials Derived from Thiazole and Fused Thiazole Scaffolds

Precursor/MoietyMaterial ClassApplicationReference
Thiazolo[5,4-d]thiazoleOrganic DyeDye-Sensitized Solar Cells (DSSCs) researchgate.net
Thiazolo[5,4-d]thiazoleD–π–A Organic HostElectroluminescent Devices (OLEDs) rsc.org
Thiazolo[5,4-d]thiazoleCovalent Triazine Framework (Polymer)Photocatalysis (Hydrogen Production, Dye Degradation) rsc.org
Bromo-containing diazonium saltCellulosic DyeTextile Printing researchgate.net

Future Research Trajectories and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

While methods for the synthesis of thiazole (B1198619) derivatives are established, the pursuit of novel, more efficient, and sustainable synthetic routes for 5-Bromo-4-(methoxymethyl)thiazole remains a critical area of research. nih.gov Future efforts will likely focus on several key areas. Green chemistry principles are expected to be a major driver, with an emphasis on developing protocols that utilize safer solvents and reagents, and minimize waste generation. mdpi.com For instance, the use of deep eutectic solvents as an alternative to hazardous organic solvents has shown promise in the synthesis of related thiazolo[5,4-d]thiazoles and could be adapted for this specific compound. mdpi.com

Exploration of Undiscovered Reactivity Patterns

The bromine atom at the 5-position and the methoxymethyl group at the 4-position of the thiazole ring provide a rich platform for exploring novel reactivity patterns. The bromine atom is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which could be used to introduce a wide range of substituents and create libraries of novel derivatives. The reactivity of the methoxymethyl group, while less explored, could be exploited for further functionalization, potentially through ether cleavage followed by derivatization of the resulting hydroxymethyl group.

Future research could systematically investigate the reactivity of this compound under a broad range of reaction conditions, including photoredox catalysis and electrochemical methods, to uncover new and unexpected transformations. Understanding the interplay between the electronic effects of the bromo and methoxymethyl substituents will be crucial in predicting and controlling the regioselectivity of these reactions.

Integration into Advanced Supramolecular Assemblies

The unique structural and electronic properties of the thiazole ring make it an attractive building block for the construction of advanced supramolecular assemblies. researchgate.net The presence of nitrogen and sulfur heteroatoms allows for coordination with metal ions and participation in hydrogen bonding and other non-covalent interactions. Future research could focus on designing and synthesizing novel supramolecular structures, such as metal-organic frameworks (MOFs), coordination polymers, and liquid crystals, incorporating this compound as a key ligand.

The bromine atom can be utilized to direct the assembly process through halogen bonding, a highly directional and tunable non-covalent interaction. The methoxymethyl group can also influence the packing and properties of the resulting assemblies. These supramolecular materials could have potential applications in areas such as gas storage, separation, sensing, and optoelectronics.

Catalyst Development Facilitated by the Thiazole Scaffold

The thiazole scaffold is a privileged structure in medicinal chemistry and has also found applications in catalysis. nih.govacs.org The nitrogen and sulfur atoms can act as coordination sites for metal centers, making thiazole derivatives promising ligands for a variety of catalytic transformations. Future research will likely explore the potential of this compound and its derivatives as ligands in asymmetric catalysis, a field of critical importance for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

The development of new thiazole-containing complexes as powerful catalysts is an active area of research. acs.org For instance, palladium(II) complexes with thiazole derivatives have been shown to be effective catalysts for the synthesis of pyrazole-4-carbonitrile derivatives. acs.org By systematically modifying the substituents on the thiazole ring of this compound, it may be possible to fine-tune the steric and electronic properties of the resulting metal complexes, leading to catalysts with enhanced activity, selectivity, and stability.

Synergistic Experimental and Computational Research Designs

The synergy between experimental and computational chemistry offers a powerful approach to accelerate the discovery and development of new applications for this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties, reactivity, and spectroscopic signatures of the molecule and its derivatives. nih.gov These computational insights can guide the design of new synthetic targets and reaction conditions, thereby reducing the amount of trial-and-error experimentation required.

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